molecular formula C16H25N3O3S B214810 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

货号 B214810
分子量: 339.5 g/mol
InChI 键: VRKNWKRESIFWQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

作用机制

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK activity leads to decreased proliferation and survival of B-cells, which can result in the regression of B-cell malignancies.
Biochemical and Physiological Effects
3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent and selective inhibitory activity against BTK in preclinical models. Inhibition of BTK activity leads to decreased phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to induce apoptosis (programmed cell death) in B-cells, which can lead to the regression of B-cell malignancies.

实验室实验的优点和局限性

One of the main advantages of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is its potent and selective inhibitory activity against BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies and for developing new therapies for these diseases. However, one limitation of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative mechanisms of B-cell receptor signaling.

未来方向

There are several future directions for the development of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other anti-cancer agents, such as venetoclax, to enhance their activity and overcome resistance. Another area of research is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the use of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors, is an area of active investigation.

合成方法

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide can be synthesized using a multi-step process that involves the reaction of several key intermediates. One of the key intermediates is 4-(methylsulfonyl)-1-piperazine, which is obtained by reacting methylsulfonyl chloride with piperazine in the presence of a base. The final product, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, is obtained by reacting 4-(methylsulfonyl)-1-piperazine with 3-methyl-N-(4-(trifluoromethyl)phenyl)butanamide in the presence of a palladium catalyst.

科学研究应用

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

属性

产品名称

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

分子式

C16H25N3O3S

分子量

339.5 g/mol

IUPAC 名称

3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20)

InChI 键

VRKNWKRESIFWQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

规范 SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。